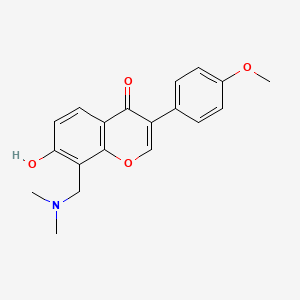
8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-((Dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, also known as a derivative of chromenone, has garnered attention in recent pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features, including a dimethylamino group and a methoxyphenyl moiety, which contribute to its potential therapeutic effects.
Chemical Structure
The molecular formula of this compound is C24H27NO4, and its structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : Compounds with similar chromenone structures have demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that derivatives of chromenone can inhibit inflammatory pathways, particularly by modulating the activity of neutrophils and other immune cells. For instance, MSF-2, a related compound, has shown to suppress fMLP-induced neutrophil activation by inhibiting phosphatidylinositol 3-kinase (PI3K) pathways .
- Antimicrobial Properties : Some studies have reported that chromenone derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
A pivotal study investigated the anti-inflammatory effects of chromenone derivatives, particularly focusing on MSF-2. The results indicated that MSF-2 effectively inhibited the respiratory burst in neutrophils induced by fMLP, thereby reducing superoxide anion production and preventing excessive inflammation in vivo . This suggests that similar mechanisms may apply to this compound.
Case Study: Antimicrobial Activity
Another research highlighted the antimicrobial potential of chromenone derivatives against various bacterial strains. The study utilized disk diffusion methods to assess the efficacy of these compounds, revealing significant inhibition zones against Gram-positive bacteria . This reinforces the potential application of this compound in developing new antimicrobial agents.
科学研究应用
Biological Activities
-
Anticancer Properties
- 8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one has been identified as a potential apoptosis inducer, promoting programmed cell death in cancer cells. Studies suggest that it may inhibit specific kinases and receptors involved in tumor growth and progression, making it a candidate for cancer therapy .
-
Anti-inflammatory Effects
- The compound exhibits anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. This activity is attributed to its ability to modulate various signaling pathways involved in inflammatory responses .
-
Neuroprotective Effects
- Research indicates that this compound may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. It has been explored for its potential to mitigate neuroinflammation and protect neuronal cells from damage .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the chromenone core.
- Introduction of the dimethylamino group.
- Addition of the hydroxy and methoxyphenyl substituents.
Characterization techniques such as High Performance Liquid Chromatography (HPLC) are employed to ensure purity levels above 95%, which is critical for research applications .
Case Studies
- Neuroprotective Study : A study investigated the neuroprotective effects of this compound in models of neuroinflammation. Results indicated significant reductions in inflammatory markers and improved neuronal survival rates .
- Anticancer Efficacy : Another study focused on the anticancer potential of this compound against various cancer cell lines. The findings demonstrated dose-dependent inhibition of cell proliferation, supporting its role as a therapeutic agent .
属性
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(2)10-15-17(21)9-8-14-18(22)16(11-24-19(14)15)12-4-6-13(23-3)7-5-12/h4-9,11,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLJPOVJEBGINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













